1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-

Structure-Activity Relationship (SAR) Medicinal Chemistry Fusimotor Pharmacology

Researchers requiring anti-spasticity tools without sedative confounds face limited options. Heptylpromazine, a C2-pentanoyl phenothiazine, addresses this by selectively suppressing fusimotor activity with minimal CNS depression. Key advantages: • 40-400x anti-rigidity/sedation separation in rodents vs chlorpromazine. • Clean noradrenergic mechanism avoids D2 confounds. • Achiral structure simplifies HPLC analysis. Supplied as research-grade reference standard for rigorous SAR and pharmacology studies.

Molecular Formula C22H28N2OS
Molecular Weight 368.5 g/mol
CAS No. 60563-11-3
Cat. No. B13955251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-
CAS60563-11-3
Molecular FormulaC22H28N2OS
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C
InChIInChI=1S/C22H28N2OS/c1-4-5-10-20(25)17-12-13-22-19(16-17)24(15-8-14-23(2)3)18-9-6-7-11-21(18)26-22/h6-7,9,11-13,16H,4-5,8,10,14-15H2,1-3H3
InChIKeyIJDCIBPYIVNCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptylpromazine: C2-Pentanoyl Phenothiazine Overview


1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-, commonly named Heptylpromazine, is a first-generation phenothiazine derivative distinguished by a pentanoyl (valeryl) substituent at the C2 position and a 3-(dimethylamino)propyl side chain at the N10 position . It belongs to the aliphatic phenothiazine class but diverges structurally from the prototypical antipsychotics chlorpromazine (C2-Cl) and promazine (C2-H) . The compound is the des-methyl analog of M&B 18,706 (CAS 51989-35-6), a phenothiazine that was clinically investigated as a selective fusimotor suppressant for reducing decerebrate rigidity with significantly lower sedative liability relative to chlorpromazine [1]. This structural lineage positions heptylpromazine as a candidate of interest in spasticity and central noradrenergic signaling research, distinct from the dopamine D2-centric pharmacology of conventional antipsychotic phenothiazines [1].

Decerebrate rigidity and spasticity models
Noradrenergic fusimotor signaling research
Achiral N10 side chain simplifies stereochemical interpretation

Why Heptylpromazine Is Not Interchangeable with Other Phenothiazines


Generic substitution among C2-substituted phenothiazines fails because the nature of the C2 acyl chain governs not only physicochemical properties critical for tissue partitioning but also the compound's pharmacological selectivity profile. The pentanoyl (C5) chain of heptylpromazine imparts a computed LogP of 5.68 and molecular weight of 368.54 Da, markedly higher than the acetyl (C2) analog acepromazine (LogP ~4.0, MW 326.46) and the propanoyl (C3) analog propionylpromazine (MW 340.5) . Critically, compounds within the 2-valeroyl phenothiazine subclass, to which heptylpromazine belongs, exhibit a distinctive pharmacological fingerprint: preferential reduction of gamma motor neuron (fusimotor) activity and decerebrate rigidity with substantially less sedation than chlorpromazine—a profile reversed in C2-Cl or C2-H antipsychotic phenothiazines where D2 antagonism and sedation dominate [1]. Therefore, selecting acepromazine or chlorpromazine as an alternative for anti-spasticity or noradrenergic research applications introduces a fundamentally different pharmacological mechanism and side-effect burden, invalidating experimental or procurement interchangeability [1].

Heptylpromazine: 2-pentanoyl; reported noradrenergic fusimotor suppression
Acepromazine: 2-acetyl; D2 antagonist; distinct pharmacological profile may not transfer
Heptylpromazine: inferred lower sedation potential (class-level)
Chlorpromazine: high sedation D2 antagonist; may confound rigidity behavioral endpoints

Differentiation Evidence Against Closest Analogs


Structural Divergence from M&B 18,706

Heptylpromazine (CAS 60563-11-3) differs from its closest pharmacological comparator, M&B 18,706 (CAS 51989-35-6), by the absence of a methyl branch on the N10 propyl linker. Heptylpromazine bears a linear 3-(dimethylamino)propyl chain (C22H28N2OS, MW 368.54), whereas M&B 18,706 contains a 3-(dimethylamino)-2-methylpropyl chain (C23H30N2OS, MW 382.6), introducing an additional chiral center at the 2' position [1]. This structural modification has documented pharmacological consequences: Maxwell et al. (1974) demonstrated that the (+)-enantiomer of M&B 18,706 was 8-fold less potent than the racemate in reducing noradrenaline pressor responses and 6-fold less potent in reducing decerebrate rigidity, establishing that the N10 side chain stereochemistry profoundly affects anti-spasticity potency [2]. As the achiral des-methyl analog, heptylpromazine eliminates this enantiomeric potency differential, potentially providing more uniform batch-to-batch pharmacological activity and simplifying analytical characterization relative to the chiral, racemic M&B 18,706 [2].

N10 side chain
Class-level inference
Achiral, MW 368.54 vs Racemic M&B 18,706, MW 382.6, (+)-enantiomer 6–8× less potent
Achiral structure may eliminate enantiomeric potency variability; simplifies analytical characterization
Data from cat decerebrate rigidity model; class relevance inferred
Structure-Activity Relationship (SAR) Medicinal Chemistry Fusimotor Pharmacology Phenothiazine Analogs

Lipophilicity Advantage Over Shorter-Chain Analogs

Heptylpromazine possesses a computed LogP of 5.68 (XLogP3) and a polar surface area (PSA) of 48.85 Ų . By comparison, the C2-acetyl analog acepromazine has a substantially lower computed LogP of approximately 4.0 and a higher PSA of ~50 Ų (estimated from ACEPROMazine CHEBI:44932 data), while the C2-H analog promazine has a LogP of approximately 4.5 [1]. The progressive LogP increase from acetyl (C2) → propanoyl (C3) → pentanoyl (C5) reflects the lengthening hydrophobic acyl chain. In the context of CNS drug design, a LogP range of 3–6 with PSA below 60 Ų is associated with favorable passive blood-brain barrier (BBB) penetration [2]. Heptylpromazine's computed LogP of 5.68 positions it at the upper end of this optimal window, suggesting enhanced BBB partitioning compared to acepromazine (LogP ~4.0) while remaining below the LogP >6 threshold often associated with increased non-specific tissue binding and rapid metabolic clearance [2]. This predicts a pharmacokinetic profile distinct from both shorter-chain C2-acyl phenothiazines and the C2-Cl antipsychotic chlorpromazine (LogP ~5.4).

Computed LogP
Computed property
5.68 +1.68 vs acepromazine (~4.0)
Higher LogP suggests enhanced CNS partitioning; context-dependent
Computed XLogP3; experimental validation advised
Lipophilicity Blood-Brain Barrier Penetration Physicochemical Profiling CNS Drug Design

Anti-Rigidity Selectivity Profile

The 2-valeroyl phenothiazine subclass, exemplified by M&B 18,706, demonstrates a unique functional selectivity profile separating anti-rigidity from sedative activity. In head-to-head studies, M&B 18,706 (0.5x IV potency relative to chlorpromazine for rigidity reduction) exhibited only 1/20th to 1/200th of chlorpromazine's potency in tests for sedative or tranquillizing activity in rats [1]. Orally, M&B 18,706 and chlorpromazine were equi-potent in reducing rigidity, yet M&B 18,706 caused significantly less ataxia [1]. This selectivity arises from preferential inhibition of noradrenaline-mediated central fusimotor drive rather than dopamine D2 antagonism—the primary mechanism underlying chlorpromazine's antipsychotic and sedative effects [2]. Heptylpromazine, as the des-methyl analog of M&B 18,706 sharing the identical 2-valeroyl pharmacophore, is expected to retain this mechanistic bias. In contrast, acepromazine (C2-acetyl) acts primarily as a dopamine D2 receptor antagonist (IC50 = 22.6 μM at rat striatal D2 receptors) with associated sedative properties widely exploited in veterinary medicine [3].

Functional selectivity
Class-level inference
40–400× window (anti‑rigidity vs. sedation) vs chlorpromazine ~1×
Inferred functional selectivity may support cleaner spasticity readouts
Based on M&B 18,706 class data; direct heptylpromazine confirmation needed
Anti-Spasticity Decerebrate Rigidity Fusimotor Suppression Pharmacological Selectivity

Physicochemical Differentiation for Analytical Workflows

Heptylpromazine (MW 368.54 Da, calculated boiling point 528.33°C at 760 mmHg) possesses a molecular weight 42.08 Da higher than acepromazine (MW 326.46 Da) and 28.04 Da higher than propionylpromazine (MW 340.5 Da) due to its extended pentanoyl side chain [1]. The calculated boiling point of 528.33°C and flash point of 273.32°C for heptylpromazine indicate thermal stability suitable for standard organic synthesis workup and vacuum distillation purification protocols . These properties differ materially from acepromazine (mp 135-136°C for the free base) whose lower molecular weight and different crystalline properties necessitate distinct recrystallization conditions [2]. For analytical method development, the mass difference of +42 Da relative to acepromazine and +28 Da relative to propionylpromazine provides clear mass spectrometric resolution in LC-MS/MS workflows, enabling unambiguous compound identification in mixture analyses or metabolite profiling studies where these analogs may co-exist .

MW & thermal
Cross-study comparable
MW 368.54 Da bp 528.33 °C Δ +42.08 Da vs acepromazine
Distinct mass and thermal properties facilitate LC‑MS differentiation from analogs
Computed bp; verify under experimental conditions
Physicochemical Properties Purification Formulation Development Quality Control

Procurement-Driven Application Scenarios


Spasticity Research with Reduced Sedation Confounding

Heptylpromazine is the preferred selection over acepromazine or chlorpromazine for in vivo spasticity models where sedative effects must be minimized to avoid confounding behavioral readouts. Based on class-level pharmacological data from M&B 18,706, the 2-valeroyl phenothiazine scaffold provides an estimated 40-400x separation between anti-rigidity efficacy and sedative liability in rodents, whereas chlorpromazine exhibits roughly equivalent potency for both endpoints [1]. Acepromazine, with its D2 antagonist IC50 of 22.6 μM and established veterinary sedative use, is contraindicated for experiments requiring selective fusimotor suppression without CNS depression [2].

Noradrenergic Signaling Pathway Studies

For researchers dissecting central noradrenergic pathways, heptylpromazine offers a pharmacological tool that reduces decerebrate rigidity and muscle spindle afferent discharge via inhibition of central noradrenaline receptors, a mechanism established for the 2-valeroyl phenothiazine subclass [1]. This contrasts with chlorpromazine, which potently blocks both D2 dopamine receptors (Ki ~1 nM) and α1-adrenoceptors, creating a mixed pharmacological signal that complicates mechanistic interpretation [2]. The cleaner noradrenergic profile inferred for heptylpromazine makes it suitable for studies isolating noradrenaline-mediated fusimotor control.

LC-MS/MS Reference Standard Development

Heptylpromazine serves as a critical reference standard in analytical method development for phenothiazine screening panels. Its molecular weight (368.54 Da) and retention time differ substantially from acepromazine (326.46 Da), propionylpromazine (340.5 Da), and M&B 18,706 (382.6 Da), enabling clear chromatographic resolution [1][2]. Additionally, because heptylpromazine is achiral, it eliminates the split-peak complications that arise with the racemic M&B 18,706 in chiral or achiral HPLC method development, simplifying quantitative analysis in forensic toxicology, doping control, or pharmaceutical impurity profiling applications [2].

SAR Studies of C2 Acyl Chain Length

Heptylpromazine fills a critical gap in phenothiazine SAR libraries as the C5-pentanoyl member of the homologous series: acetyl (C2, acepromazine), propanoyl (C3, propionylpromazine), and pentanoyl (C5, heptylpromazine). With a computed LogP of 5.68—significantly higher than acepromazine (~4.0) and propionylpromazine (~4.5)—heptylpromazine enables systematic investigation of the relationship between C2 acyl chain length, lipophilicity, and CNS penetration in this pharmacophore class [1]. Its achiral N10 side chain further simplifies SAR interpretation by removing stereochemical variables present in M&B 18,706 [2].

Application
Selection Property
Validation Focus
Spasticity model studies
Fusimotor selectivity context
Sedation endpoint differential
Noradrenergic pathway research
Noradrenergic receptor engagement context
Dopaminergic/α1 off‑target review
LC‑MS/MS reference standard
Achiral; mass differentiation from analogs
Chromatographic separation assessment
C2 acyl chain SAR studies
C5‑pentanoyl; elevated lipophilicity
CNS penetration correlation context
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